Trimethoprim-d9 (Major)
Overview
Description
Trimethoprim-d9 (Major) is an antibacterial deuterated Trimethoprim . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
A new series of trimethoprim analogs containing amide bonds have been synthesized . The addition of amide bonds into the analogs of Trimethoprim increases their affinity towards dihydrofolate reductase (DHFR) .Molecular Structure Analysis
The molecular formula of Trimethoprim-d9 (Major) is C14H9D9N4O3 and it has a molecular weight of 299.37 .Chemical Reactions Analysis
Trimethoprim has been found to inhibit the growth of a wide range of bacteria in generally much lower concentrations than sulphonamides . Its action with a sulphonamide is strongly synergic and bactericidal .Physical And Chemical Properties Analysis
Trimethoprim-d9 (Major) is a solid substance . It is soluble in DMF, DMSO, and hot methanol . It has a melting point of 207-212°C .Scientific Research Applications
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Antibacterial Research
- Trimethoprim is a well-known antibacterial drug . It’s often used in research related to infectious diseases .
- Trimethoprim works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids .
- The drug is typically administered orally or intravenously .
- The effectiveness of Trimethoprim as an antibacterial agent has been widely documented. It’s commonly used in combination with other drugs to treat a variety of bacterial infections .
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Molecular Modeling Studies
- Trimethoprim has been used as a template in the search for new drug targets .
- Researchers have synthesized a series of Trimethoprim analogs and used molecular docking techniques to confirm their affinity to bind the DHFR enzyme .
- The results showed that some of the new analogs inhibited DHFR activity more strongly than Trimethoprim did .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662219 | |
Record name | Trimethoprim-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim-d9 | |
CAS RN |
1189460-62-5 | |
Record name | Trimethoprim-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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